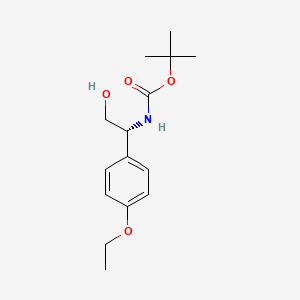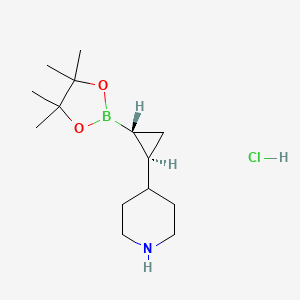
4-(rac-(1R,2R)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride: is a chemical compound that features a cyclopropyl group bonded to a piperidine ring, with a boronic ester group attached to the cyclopropyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride typically involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Attachment of the boronic ester group: The boronic ester group can be introduced via a reaction between a boronic acid or ester and the cyclopropyl group.
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids or other oxidized products.
Reduction: Reduction reactions can target the cyclopropyl or piperidine rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine or cyclopropyl rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Boronic acids, alcohols, or ketones.
Reduction: Alkanes, alcohols, or amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the formation of boron-containing compounds.
Biology:
Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in the development of bioconjugates and sensors.
Medicine:
Drug Development: The compound’s unique structure may be explored for potential therapeutic applications, including as a precursor for drug candidates.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as boron-containing polymers.
作用機序
The mechanism of action of rac-4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride would depend on its specific application. In general, the boronic ester group can interact with biological molecules containing diols, forming reversible covalent bonds. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-phenylcyclopropyl]-1,3,2-dioxaborolane
- rac-4,4,5,5-tetramethyl-2-[(1R,2R)-2-(naphthalen-1-yl)cyclopropyl]-1,3,2-dioxaborolane
Comparison:
- Structural Differences: The primary difference lies in the substituents on the cyclopropyl ring. While the target compound has a piperidine ring, the similar compounds have phenyl or naphthyl groups.
- Reactivity: The presence of different substituents can influence the reactivity and stability of the compounds. For example, the piperidine ring may offer different electronic and steric properties compared to phenyl or naphthyl groups.
- Applications: The unique structure of rac-4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine hydrochloride may make it more suitable for specific applications, such as in medicinal chemistry or bioconjugation, compared to its analogs.
特性
分子式 |
C14H27BClNO2 |
|---|---|
分子量 |
287.63 g/mol |
IUPAC名 |
4-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H26BNO2.ClH/c1-13(2)14(3,4)18-15(17-13)12-9-11(12)10-5-7-16-8-6-10;/h10-12,16H,5-9H2,1-4H3;1H/t11-,12+;/m0./s1 |
InChIキー |
QUIJVEXIOWDVAA-ZVWHLABXSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3CCNCC3.Cl |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3CCNCC3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


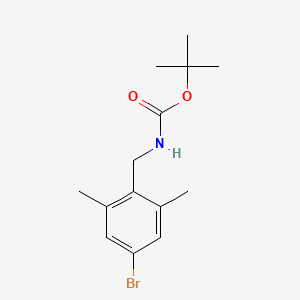
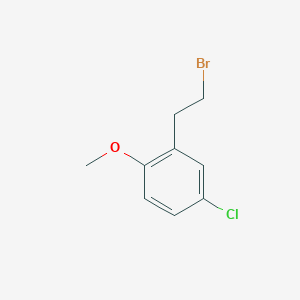

![1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B15306914.png)
![[6-(Pentafluoroethyl)pyridin-2-yl]methanol](/img/structure/B15306919.png)
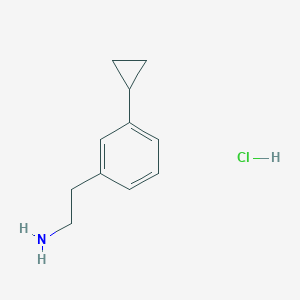
![(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)
![5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B15306931.png)
![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride](/img/structure/B15306938.png)
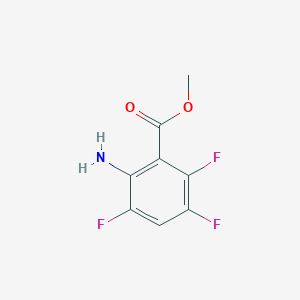
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-fluoro-1-benzothiophen-3-yl)propanoicacid](/img/structure/B15306948.png)
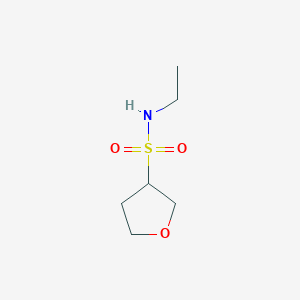
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol](/img/structure/B15306973.png)
